molecular formula C7H7BrN2O2 B13670169 6-Bromo-5-methoxypicolinamide

6-Bromo-5-methoxypicolinamide

Cat. No.: B13670169
M. Wt: 231.05 g/mol
InChI Key: IZANBYQEZZEIMH-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxypicolinamide typically involves the bromination of 5-methoxypicolinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

6-Bromo-5-methoxypicolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxypicolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-methoxypicolinamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-bromo-5-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3,(H2,9,11)

InChI Key

IZANBYQEZZEIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)N)Br

Origin of Product

United States

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